

Spectroscopic Data of Dimethyl Cyanocarbonimidodithioate: An In-depth Technical Guide

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | Dimethyl cyanocarbonimidodithioate |
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Introduction: Unveiling a Versatile Synthetic Building Block

Dimethyl cyanocarbonimidodithioate, systematically named bis(methylsulfanyl)methylidenecyanamide (CAS No. 10191-60-3), is a multifaceted reagent in modern organic synthesis.^{[1][2][3][4]} Its unique structure, featuring a central carbon double-bonded to a cyano-imino group and single-bonded to two methylthio (-SCH₃) groups, provides a hub of reactivity.^{[5][6]} This compound serves as a crucial precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, including those with significant biological and pharmaceutical applications.^{[5][7]}

A thorough understanding of its molecular architecture is paramount for predicting its reactivity and confirming the identity of its downstream products. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively build a definitive structural portrait of this important molecule. The interpretation herein is grounded in fundamental principles and supported by empirical data from established spectral databases.

Caption: Molecular structure of **Dimethyl cyanocarbonimidodithioate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy provides direct insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule with the symmetry of **Dimethyl cyanocarbonimidodithioate**, NMR offers a simple yet powerful confirmation of its structure.

¹H NMR Spectroscopy: A Portrait of Symmetry

Expertise & Experience: The molecular structure possesses a plane of symmetry that renders the two methylthio (-SCH₃) groups chemically equivalent. Consequently, the six protons of these two groups are also equivalent. This structural feature leads to the expectation of a single, sharp resonance in the ¹H NMR spectrum, with an integration value corresponding to six protons. The chemical shift is influenced by the electron-withdrawing effect of the sulfur atom and the adjacent π-system.

Data Summary: ¹H NMR

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|------------|
|--------------------|--------------|-------------|------------|

| ~2.6 ppm | Singlet (s) | 6H | 2 x -S-CH₃ |

Interpretation: The observed spectrum shows a single peak at approximately 2.6 ppm.^[8] This aligns perfectly with the predicted structure. Protons on a methyl group attached to a sulfur atom (thioether) typically resonate in the 2.0-3.0 ppm range.^{[9][10][11]} The absence of any other signals confirms that all six protons are in identical chemical environments, validating the molecule's symmetry. The singlet multiplicity indicates no adjacent protons are available for spin-spin coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: In a proton-decoupled ¹³C NMR experiment, each unique carbon atom in the molecule will produce a distinct singlet. Based on the structure, we anticipate three signals: one for the two equivalent methyl carbons, one for the central imido carbon, and one for the cyano carbon. The chemical shifts are highly diagnostic:

- **-SCH₃ Carbons:** These will appear in the aliphatic region, typically at the lower field (higher ppm) end due to the influence of the adjacent sulfur.[12][13]
- **Cyano Carbon (C≡N):** Nitrile carbons are characteristically found in the 110-120 ppm range. [14][15]
- **Imido Carbon (-S-C≡N-S-):** This carbon is deshielded by two sulfur atoms and a double bond to nitrogen, placing it significantly downfield.

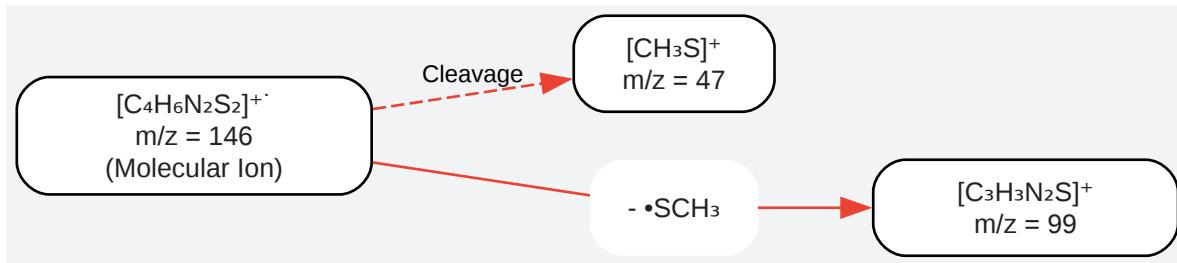
Data Summary: ¹³C NMR

| Chemical Shift (δ) | Assignment |
|-----------------------------|------------------------|
| ~16.5 ppm | 2 x -S-CH ₃ |
| ~114.0 ppm | -C≡N |

| ~145.0 ppm | >C=N- |

Interpretation: The experimental spectrum reveals three peaks, confirming the presence of three distinct carbon environments.[13][16][17]

- The peak at ~16.5 ppm is consistent with the two equivalent methyl carbons of the thioether groups.[18]
- The signal at ~114.0 ppm falls squarely in the expected range for a nitrile carbon.[14][18]
- The most downfield signal at ~145.0 ppm is assigned to the central carbon atom, which is significantly deshielded by its attachment to two sulfur atoms and a nitrogen atom via a double bond.[19]



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Caption: Proposed major fragmentation pathway for **Dimethyl cyanocarbonimidodithioate** in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This protocol describes a standard method for obtaining a reproducible EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction and purification.

- Sample Introduction: a. Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). b. If using a GC-MS system, inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The GC will vaporize the sample and separate it from the solvent and any impurities before it enters the mass spectrometer. c. Alternatively, use a direct insertion probe for solid samples.
- Ionization: a. In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). b. This causes the ejection of an electron from the molecule, forming the positively charged molecular ion (M^+).
- Mass Analysis: a. The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). b. The mass analyzer separates the

ions based on their mass-to-charge ratio (m/z).

- Detection: a. The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. b. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

By synthesizing the data from NMR, IR, and MS, we construct a self-validating and unambiguous structural identification of **Dimethyl cyanocarbonimidodithioate**.

- MS establishes the molecular weight as 146 amu, consistent with the formula $C_4H_6N_2S_2$.
- IR confirms the presence of the critical $C\equiv N$ (2180 cm^{-1}) and $C=N$ (1550 cm^{-1}) functional groups, along with the aliphatic C-H bonds of the methyl groups.
- ^{13}C NMR verifies the three unique carbon environments: two equivalent methyls (~16.5 ppm), a nitrile carbon (~114.0 ppm), and the central imido carbon (~145.0 ppm).
- 1H NMR provides the final piece of evidence, showing a single peak for six protons, confirming the chemical equivalence and symmetry of the two $-SCH_3$ groups.

Together, these three spectroscopic techniques provide orthogonal and complementary data points that converge on a single, definitive molecular structure. This integrated approach represents the gold standard in chemical characterization, ensuring the identity and purity of this valuable synthetic intermediate for researchers and drug development professionals.

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